molecular formula C11H9BrF4O B14054616 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14054616
M. Wt: 313.09 g/mol
InChI Key: JNMSCXBBDFPELZ-UHFFFAOYSA-N
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Description

1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring followed by bromination. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This is followed by a bromination reaction to attach the bromine atom to the propanone moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromine atom contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the specific arrangement of difluoromethyl groups and the bromine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,4-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-5,10-11H,1H3

InChI Key

JNMSCXBBDFPELZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)C(F)F)C(F)F)Br

Origin of Product

United States

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